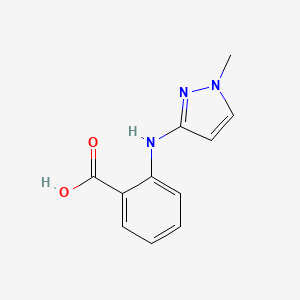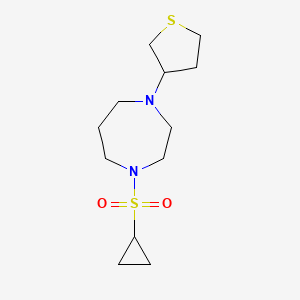
1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline moiety linked to a piperidine ring, which is further connected to a trifluoromethyl-substituted phenyl group. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone typically involves multiple steps:
Formation of Quinolin-8-yloxy Intermediate: The quinoline moiety is first functionalized to introduce an oxygen atom at the 8th position, forming quinolin-8-ol. This intermediate is then reacted with a suitable halogenating agent to form quinolin-8-yloxy halide.
Piperidine Coupling: The quinolin-8-yloxy halide is then coupled with piperidine under basic conditions to form 4-(quinolin-8-yloxy)piperidine.
Final Coupling with Trifluoromethyl Phenyl Ethanone: The final step involves the coupling of 4-(quinolin-8-yloxy)piperidine with 2-(3-(trifluoromethyl)phenyl)ethanone under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or quinoline moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline or piperidine derivatives.
Substitution: Formation of alkylated or acylated derivatives at the piperidine or quinoline moieties.
Wissenschaftliche Forschungsanwendungen
1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting enzyme activity or modulating receptor function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-phenylethanone: Lacks the trifluoromethyl group, resulting in different pharmacokinetic properties.
1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(4-methylphenyl)ethanone: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical reactivity and biological activity.
Uniqueness
1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
1-(4-quinolin-8-yloxypiperidin-1-yl)-2-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O2/c24-23(25,26)18-7-1-4-16(14-18)15-21(29)28-12-9-19(10-13-28)30-20-8-2-5-17-6-3-11-27-22(17)20/h1-8,11,14,19H,9-10,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVMRMKCCJMYFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Cyclopropyl-[2-[1-(oxirane-2-carbonyl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B2542435.png)


![2-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole](/img/structure/B2542442.png)

![2-{2-[(3-Hydroxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2542445.png)

![1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B2542449.png)
![1-Bromo-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B2542450.png)
![9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2542451.png)
![N-benzyl-2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)acetamide](/img/structure/B2542454.png)
![5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2542455.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)propanamide](/img/structure/B2542456.png)

